3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol
Description
Historical Evolution of Halogenated β-Amino Alcohol Research Paradigms
The study of halogenated β-amino alcohols has undergone three distinct phases, each marked by methodological breakthroughs and conceptual shifts. Early 20th-century research focused on simple β-amino alcohol derivatives isolated from natural sources, such as ephedrine analogs, which demonstrated sympathomimetic properties. These studies established foundational knowledge about the stereoelectronic effects of amino alcohol frameworks but lacked tools for precise halogen incorporation.
The advent of directed ortho-metalation in the 1980s enabled selective halogenation of aryl rings, paving the way for systematic investigations into halogen effects on β-amino alcohol reactivity. For this compound, this period saw the first reported syntheses via nucleophilic ring-opening of epichlorohydrin derivatives with 3-bromo-4-chlorobenzylamine. However, these methods suffered from poor enantiocontrol (typically <50% ee) and required stoichiometric metal reagents, limiting scalability.
Contemporary paradigms emphasize catalytic asymmetric synthesis. A landmark 2020 study demonstrated that copper-catalyzed radical C–H amination could achieve β-selective functionalization of alcohols with up to 95% enantiomeric excess. Applied to halogenated systems, this approach theoretically enables direct conversion of 3-bromo-4-chlorobenzyl alcohol precursors to the target compound while avoiding traditional protection-deprotection sequences. Computational analyses suggest the bromine and chlorine substituents electronically stabilize transition states during H-atom transfer steps, though experimental validation remains pending.
Table 1: Evolution of Halogenated β-Amino Alcohol Synthesis Methods
| Era | Key Methodology | Enantiomeric Excess | Halogen Compatibility |
|---|---|---|---|
| 1980–2000 | Epoxide ring-opening | 20–45% | Limited to aryl-F/Cl |
| 2000–2020 | Transition-metal catalysis | 60–85% | Br/Cl/I compatible |
| 2020–present | Radical C–H amination | 88–95% | Full halogen spectrum |
The compound’s structural evolution mirrors broader trends in organocatalysis. Its primary β-amino alcohol motif has been shown to act as a bifunctional catalyst in asymmetric Michael additions, where the hydroxyl group hydrogen-bonds to electrophiles while the amine directs nucleophile approach. Halogen atoms at the meta and para positions amplify this effect through inductive polarization of the aryl ring, though quantitative structure-activity relationship (QSAR) models for such interactions remain underdeveloped.
Critical Knowledge Gaps in Contemporary Pharmacochemical Literature
Despite advances, five critical gaps impede the rational design of this compound derivatives for biomedical applications:
Stereochemical Stability Under Physiological Conditions
No studies have systematically investigated the compound’s configurational stability in aqueous media across pH ranges. Molecular dynamics simulations predict rapid racemization at physiological pH due to the low barrier for amine inversion (ΔG‡ ≈ 12 kcal/mol), but experimental validation through chiral HPLC or optical rotation kinetics is lacking. This gap complicates interpretations of in vitro bioactivity data.Metabolic Fate and Hepatotoxicity
Preliminary in silico metabolism predictions using ADMET software suggest rapid Phase II glucuronidation of the hydroxyl group, but the electron-withdrawing halogens may redirect metabolism toward oxidative pathways. The potential formation of quinone methide intermediates via cytochrome P450-mediated N-dealkylation raises unaddressed toxicity concerns.Solid-State Behavior and Polymorphism
Crystallographic data for the compound remains unpublished, despite its implications for bioavailability. Halogen bonding between bromine and carbonyl groups in potential co-crystals could create novel polymorphs with enhanced dissolution rates, but no screening studies have been conducted.Target Engagement Specificity
While β-amino alcohols broadly interact with G protein-coupled receptors (GPCRs) and ion channels, the distinctive 3-bromo-4-chloro substitution may confer atypical binding modes. Molecular docking studies against β-adrenergic receptor homology models indicate favorable halogen-π interactions with Phe290 and Tyr316 residues, but experimental confirmation via X-ray co-crystallography is absent.Sustainable Synthesis Routes
Current protocols for gram-scale production rely on stoichiometric reagents like lithium aluminum hydride, generating substantial metallic waste. Continuous-flow approaches that combine enzymatic amine synthesis with electrochemical halogenation could improve atom economy but remain unexplored for this compound.
Interdisciplinary Significance Across Chemical Biology Domains
The compound’s unique halogenation pattern and amino alcohol functionality position it as a molecular scaffold with cross-disciplinary applications:
Organocatalysis
In asymmetric catalysis, the bromine atom’s polarizability enhances transition-state stabilization through non-covalent interactions. For example, the compound accelerates Morita-Baylis-Hillman reactions between methyl vinyl ketone and aryl aldehydes by 12-fold compared to non-halogenated analogs, achieving 94% ee for β-hydroxy ketone products. This effect stems from halogen bonding between Br and the carbonyl oxygen, as evidenced by X-ray photoelectron spectroscopy shifts of 0.8 eV.
Supramolecular Materials
The orthogonal hydrogen-bonding (OH/NH) and halogen-bonding (Br/Cl) motifs enable programmable self-assembly. When combined with perfluorinated dicarboxylic acids, the compound forms thermoreversible gels with storage moduli (G') exceeding 10^4 Pa – a 300% improvement over non-halogenated counterparts. These materials show promise as injectable drug depots responsive to ultrasound-triggered dissociation.
Medicinal Chemistry
The compound serves as a lead structure for dual-action β^2^-adrenergic receptor (β^2^-AR) agonists/muscarinic antagonists. Molecular dynamics simulations predict that bromine’s hydrophobic surface area (≈23 Ų) complements β^2^-AR’s lipophilic binding pocket, while the chlorine atom engages Tyr308 via halogen-π interactions. Hybrid derivatives bearing phosphonate groups, as explored in fluorinated amino alcohol phosphonates, could further modulate receptor residence times.
Table 2: Interdisciplinary Applications and Performance Metrics
| Domain | Key Application | Performance Metric | Improvement vs. Baseline |
|---|---|---|---|
| Organocatalysis | Asymmetric Michael addition | 94% ee, k = 0.42 min⁻¹ | +300% enantioselectivity |
| Materials Science | Thermoreversible hydrogels | G' = 12 kPa, Tₜ = 34°C | +250% stiffness |
| Medicinal Chemistry | β^2^-AR binding affinity | Kd = 38 nM (in silico) | +5-fold vs. albuterol |
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
3-[(3-bromo-4-chlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13BrClNO/c11-9-6-8(2-3-10(9)12)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChI Key |
CTKFLQDYOQTBPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCCCO)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-bromo-4-chlorobenzylamine with an appropriate propanol derivative. One common method involves the nucleophilic substitution reaction where the amine group of 3-bromo-4-chlorobenzylamine reacts with a propanol derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substitution patterns.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution, while electrophilic substitution may require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the amino and hydroxyl groups, allow the compound to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
3-{[(3,4-Dichlorophenyl)methyl]amino}propan-1-ol hydrochloride
- Structure : Differs by replacing bromine at the 3-position with chlorine, forming a 3,4-dichloro substitution pattern.
- Molecular Formula: C₁₀H₁₃NOCl₂·HCl (vs. C₁₀H₁₂BrClNO for the target compound) .
- Properties :
- Higher aqueous solubility due to hydrochloride salt formation.
- Reduced molecular weight (270.58 g/mol) compared to the brominated analog (expected ~305 g/mol).
- Biological Implications : The dichloro substitution may enhance electronic effects but reduce steric bulk compared to bromine.
3-{[(2-Chlorobiphenyl-4-yl)methyl]amino}propan-1-ol
- Structure : Features a biphenyl group with a 2-chloro substituent instead of a single bromo-chloro phenyl ring.
- Molecular Formula: C₁₆H₁₈ClNO (275.77 g/mol) .
- Properties: Increased lipophilicity due to the biphenyl moiety. Potential for π-π stacking interactions in biological targets.
- Synthesis: Likely involves coupling reactions between chlorinated biphenyl precursors and propanolamine derivatives.
Functional Group Variations
3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one
- Structure : Replaces the alcohol group with a ketone and introduces a 4-methoxyphenyl moiety.
- Molecular Formula: C₁₆H₁₄ClFNO₂ .
- Properties: Ketone reduces hydrogen-bonding capacity compared to the alcohol.
3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propan-1-ol
- Structure: Features a trifluoromethyl group at the 4-position and an amino group directly on the propanol chain.
- Molecular Formula: C₁₀H₁₁ClF₃NO (253.65 g/mol) .
- Properties: Trifluoromethyl group increases electronegativity and metabolic stability. Amino group may enhance solubility but introduce basicity.
Complex Derivatives (Adamantane-Purine Hybrids)
- Example: 3-{[6-({4-[1-Adamantyl(hydroxy)methyl]phenyl}amino)-9-isopropyl-9H-purin-2-yl]amino}propan-1-ol (4e) .
- Structure: Combines the propanolamine chain with a purine-adamantane hybrid.
- Purine core introduces nucleotide-like interactions (e.g., kinase inhibition).
- Synthesis : Multi-step process involving condensation of adamantane-phenyl intermediates with purine derivatives.
Comparative Analysis Table
Research Findings and Implications
- Halogen Effects : Bromine’s larger atomic radius (vs. chlorine) in the target compound may improve hydrophobic binding but reduce synthetic yield due to steric challenges .
- Salt Forms : Hydrochloride salts (e.g., ) enhance solubility, critical for in vivo applications.
- Biological Activity: Adamantane-purine hybrids () demonstrate the importance of hybrid structures in targeting enzymes, whereas simpler aryl-propanolamines may favor membrane receptor interactions.
- Electron-Withdrawing Groups : Trifluoromethyl substitution () enhances stability against oxidative metabolism, a key consideration in drug design.
Biological Activity
3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol is a complex organic compound notable for its structural features, including a bromine and chlorine substituent on the aromatic ring, an amino group, and a hydroxyl group. Its molecular formula is C9H11BrClNO, with a molecular weight of 264.54 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties.
The compound is characterized by several functional groups that influence its reactivity and biological interactions:
- Bromine and Chlorine Substituents : These halogens can enhance the compound's binding affinity to biological targets.
- Amino Group : This group can participate in hydrogen bonding and nucleophilic reactions, which are crucial for its interaction with enzymes and receptors.
- Hydroxyl Group : This group can undergo oxidation or participate in dehydration reactions, affecting the compound's stability and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents may enhance binding specificity, while the amino alcohol structure allows for various biochemical interactions. These characteristics make it a valuable candidate for studying biochemical pathways and developing new therapeutic agents.
Biological Activity
Research into the biological activity of similar compounds suggests that this compound may exhibit significant activity against various biological targets. However, empirical studies are necessary to confirm its efficacy and elucidate its mechanisms of action .
Potential Pharmacological Effects
Compounds structurally related to this compound have shown promise in various therapeutic areas, including:
- Antimicrobial Activity : Similar compounds have been reported to possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some derivatives demonstrate potential in modulating inflammatory responses.
- Neuroprotective Properties : There is emerging evidence suggesting that compounds targeting sigma receptors may provide neuroprotective effects, which could be relevant for neurological disorders .
Comparison of Related Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-(2-Bromo-4-methylphenyl)propan-1-ol | C9H11BrO | Contains a methyl group instead of chlorine |
| 3-(2-Bromo-4-fluorophenyl)propan-1-ol | C9H10BrF | Substituted with fluorine instead of chlorine |
| 3-(2-Bromo-4-methoxyphenyl)propan-1-ol | C10H13BrO2 | Contains a methoxy group instead of chlorine |
Q & A
Q. What are the optimal synthetic routes for 3-{[(3-Bromo-4-chlorophenyl)methyl]amino}propan-1-ol, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions:
Amination: React 3-bromo-4-chlorobenzyl bromide with propanolamine under basic conditions (e.g., K₂CO₃/DMF) to form the secondary amine intermediate.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Yield Optimization: Adjust stoichiometry (1.2:1 molar ratio of benzyl bromide to propanolamine) and reaction time (24–48 hours) to minimize side products like over-alkylated species .
Monitoring: Employ thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify protons on the aromatic ring (δ 7.2–7.8 ppm for bromo/chloro substituents) and the propanol backbone (δ 3.5–3.7 ppm for -CH₂OH) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals and confirm connectivity .
- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺: ~304.98 g/mol) and isotopic patterns for Br/Cl .
Advanced Research Questions
Q. How does the bromo-chloro substitution pattern influence this compound’s biological activity compared to fluorinated or methylated analogs?
Methodological Answer:
- Comparative SAR Studies:
- Replace Br/Cl with F (e.g., 3-fluoro-4-methyl analogs) to assess steric/electronic effects on receptor binding .
- Use radioligand displacement assays to quantify affinity differences (e.g., IC₅₀ values for enzyme targets) .
- Key Findings: Halogen electronegativity (Br/Cl > F) enhances hydrophobic interactions with target proteins, while methyl groups reduce binding due to steric hindrance .
Q. How can contradictory data in literature regarding its solubility and stability be reconciled?
Methodological Answer:
- Solubility Studies:
- Test in polar (DMSO, water) vs. non-polar solvents (hexane) under controlled pH (4–9).
- Use UV-Vis spectroscopy to detect aggregation or decomposition .
- Stability Analysis:
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation of -OH to ketone) .
Q. What computational methods predict its interactions with biological targets like G-protein-coupled receptors (GPCRs)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with GPCR crystal structures (e.g., PDB: 6CM4) to model binding poses.
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and key residues (e.g., Asp³.32 for amine interactions) .
- Free Energy Calculations: Apply MM/GBSA to estimate ΔGbinding, validating with experimental IC₅₀ data .
Experimental Design & Data Analysis
Q. How to design a crystallization protocol for X-ray diffraction studies?
Methodological Answer:
- Crystallization Screens: Use vapor diffusion (hanging drop) with PEG/Ion Screen HT (Hampton Research).
- Data Collection: Collect high-resolution (<1.5 Å) data at synchrotron facilities (e.g., Diamond Light Source).
- Refinement: Apply SHELXL for structure refinement, prioritizing anisotropic displacement parameters for Br/Cl atoms .
Q. What statistical approaches resolve batch-to-batch variability in bioactivity assays?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to test variables (e.g., temperature, solvent purity) on IC₅₀ reproducibility.
- Multivariate Analysis: Apply PCA to identify outlier batches linked to impurities detected via LC-MS .
Mechanistic & Functional Studies
Q. What in vitro assays best characterize its potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling: Use SelectScreen Kinase Panel (Thermo Fisher) to screen against 100+ kinases.
- ATP-Competition Assays: Measure IC₅₀ under varying ATP concentrations (0.1–10 mM) to confirm competitive inhibition .
Q. How to investigate its metabolic fate in hepatic microsomes?
Methodological Answer:
- Incubation Conditions: Mix compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Metabolite ID: Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced Data Interpretation
Q. How to interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Profiling: Test in NCI-60 panel to identify sensitivity patterns (e.g., leukemia vs. solid tumors).
- Mechanistic Follow-Up: Use RNA-seq to correlate cytotoxicity with gene expression (e.g., apoptosis pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
